6-Bromo-1,8-naphthyridin-2-ol
Overview
Description
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 6-bromo-1,8-naphthyridin-2-ol belongs, have diverse biological activities . They are used in medicinal chemistry and materials science, and some are under clinical investigations .
Mode of Action
It is likely that the compound interacts with its targets in a way that is characteristic of 1,8-naphthyridines .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Result of Action
Given its classification as a 1,8-naphthyridine, it is likely to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,8-naphthyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis . The nature of these interactions often involves inhibition of enzyme activity, which can be crucial in understanding its potential as an antimicrobial agent. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving Mycobacterium tuberculosis, this compound demonstrated significant anti-mycobacterial activity, which suggests its potential in disrupting cellular processes essential for bacterial survival. The impact on gene expression and metabolic pathways further highlights its role in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of essential fatty acids, leading to impaired bacterial growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid synthesis. The compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels and disrupt essential metabolic processes, highlighting the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported into cells, where it accumulates and exerts its effects. Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,8-naphthyridin-2-ol typically involves the bromination of 1,8-naphthyridin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,8-naphthyridin-2-amine derivatives .
Scientific Research Applications
6-Bromo-1,8-naphthyridin-2-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1,8-naphthyridin-2-ol is unique due to its specific bromination at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
6-bromo-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWGGGNOQNYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501168 | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-05-3 | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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